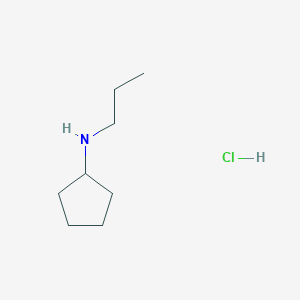
3-(2-Chlorobenzenesulfonamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorobenzenesulfonamido)propanoic acid, also known as 3-CBP, is an organic compound with a molecular formula of C9H10ClNO4S. It is a white crystalline solid that is soluble in water and most organic solvents. It has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-(2-Chlorobenzenesulfonamido)propanoic acid involves the reaction of 2-chlorobenzenesulfonamide with 3-bromopropionic acid in the presence of a base to form the desired product.
Starting Materials
2-chlorobenzenesulfonamide, 3-bromopropionic acid, Base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 2-chlorobenzenesulfonamide in a suitable solvent (e.g. DMF, DMSO), Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes, Step 3: Add 3-bromopropionic acid to the solution and stir for several hours at room temperature, Step 4: Acidify the reaction mixture with hydrochloric acid to precipitate the product, Step 5: Collect the product by filtration and wash with water and a suitable solvent (e.g. ethanol), Step 6: Dry the product under vacuum to obtain 3-(2-Chlorobenzenesulfonamido)propanoic acid
Wissenschaftliche Forschungsanwendungen
3-(2-Chlorobenzenesulfonamido)propanoic acid has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been used as a building block for the synthesis of various biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. 3-(2-Chlorobenzenesulfonamido)propanoic acid has also been used to synthesize compounds that can be used to study the structure and function of proteins.
Wirkmechanismus
3-(2-Chlorobenzenesulfonamido)propanoic acid has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. Inhibition of COX-2 reduces the production of prostaglandins, which are involved in the regulation of inflammation and pain.
Biochemische Und Physiologische Effekte
3-(2-Chlorobenzenesulfonamido)propanoic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-cancer effects in vitro, although further research is needed to determine its efficacy in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Chlorobenzenesulfonamido)propanoic acid is a relatively stable compound and is easy to synthesize. It is also soluble in water and most organic solvents, which makes it easy to handle in the laboratory. However, it is not commercially available, so it must be synthesized in the laboratory.
Zukünftige Richtungen
Further research is needed to determine the efficacy of 3-(2-Chlorobenzenesulfonamido)propanoic acid in vivo, as well as its potential applications in the fields of medicine, biochemistry, and pharmacology. Additionally, research should be conducted on the mechanism of action of 3-(2-Chlorobenzenesulfonamido)propanoic acid, as well as its potential side effects. Finally, research should be conducted on the synthesis of 3-(2-Chlorobenzenesulfonamido)propanoic acid-based compounds that can be used to study the structure and function of proteins.
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c10-7-3-1-2-4-8(7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRPPGPCPXRMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorobenzenesulfonamido)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2911488.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2911489.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol](/img/structure/B2911490.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2911492.png)
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2911497.png)

![2,6-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2911499.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2911503.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911505.png)



